3-Bromo-6-methoxy-2-(2,2,2-trifluoroethyl)pyridine
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Overview
Description
3-Bromo-6-methoxy-2-(2,2,2-trifluoroethyl)pyridine is a chemical compound with the molecular formula C8H7BrF3NO and a molecular weight of 270.05 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoroethyl group attached to a pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxy-2-(2,2,2-trifluoroethyl)pyridine typically involves multi-step organic reactions. . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. This process ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methoxy-2-(2,2,2-trifluoroethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
3-Bromo-6-methoxy-2-(2,2,2-trifluoroethyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methoxy-2-(2,2,2-trifluoroethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoroethyl group can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Another bromopyridine derivative with similar chemical properties.
3-Bromo-2-(2,2,2-trifluoroethyl)pyridine: A closely related compound with a similar trifluoroethyl group.
Uniqueness
3-Bromo-6-methoxy-2-(2,2,2-trifluoroethyl)pyridine is unique due to the combination of its bromine, methoxy, and trifluoroethyl substituents. This unique structure imparts specific chemical and physical properties that make it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H7BrF3NO |
---|---|
Molecular Weight |
270.05 g/mol |
IUPAC Name |
3-bromo-6-methoxy-2-(2,2,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C8H7BrF3NO/c1-14-7-3-2-5(9)6(13-7)4-8(10,11)12/h2-3H,4H2,1H3 |
InChI Key |
RSLADHFTJZHUBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)Br)CC(F)(F)F |
Origin of Product |
United States |
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